molecular formula C13H26OSi B2766100 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane CAS No. 412270-93-0

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane

Cat. No.: B2766100
CAS No.: 412270-93-0
M. Wt: 226.435
InChI Key: ZLNSYZSJSVWATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane is a chemical building block featuring a silane, (1,1-dimethylethyl)dimethyl[(3-methylenecyclohexyl)oxy]- structure . This compound is primarily valued in organic synthesis as a protected intermediate. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols, offering significant stability against hydrolysis and various reaction conditions compared to simpler silyl ethers . The presence of the methylene group on the cyclohexane ring provides a reactive handle for further functionalization, making this compound a versatile synthon for constructing more complex molecular architectures. Researchers utilize such protected intermediates in the development of pharmaceuticals and advanced materials, where the TBDMS group can be selectively removed under mild conditions using fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) to regenerate the parent alcohol . Its role is foundational in multi-step synthetic sequences, particularly in medicinal chemistry and total synthesis projects where precise control over hydroxyl group reactivity is required. This product is intended for research purposes and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl-dimethyl-(3-methylidenecyclohexyl)oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26OSi/c1-11-8-7-9-12(10-11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNSYZSJSVWATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(=C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412270-93-0
Record name tert-butyldimethyl[(3-methylidenecyclohexyl)oxy]silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane typically involves the reaction of cyclohexanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction proceeds through the formation of a silyl ether intermediate, which is then subjected to methylenation using a reagent like methylene iodide and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. In a pivotal study, its derivatives underwent Suzuki-Miyaura coupling with alkenylboronates (e.g., C,D-ring part 12 ) using PdCl₂(dppf) as a catalyst. This reaction achieved an 82% yield of 1α,25-dihydroxyvitamin D₃ after protodesilylation .

Reaction Type Catalyst Conditions Product Yield
Suzuki-Miyaura CouplingPdCl₂(dppf)THF, 60°C, 12 h1α,25-Dihydroxyvitamin D₃ derivatives82%

Hydrogenation

The methylene group undergoes catalytic hydrogenation to form cyclohexane derivatives. Using H₂ and palladium-on-carbon (Pd/C), selective reduction produces monosubstituted cyclohexane intermediates critical for steroid syntheses.

Reagent Catalyst Pressure Product Yield
H₂Pd/C1 atmCyclohexane derivatives85–90%

Diels-Alder Reactions

The methylene group acts as a dienophile in [4+2] cycloadditions. For example, reaction with 1,3-dienes under thermal conditions (80–100°C) generates bicyclic frameworks used in natural product synthesis.

Diene Conditions Product Yield
1,3-ButadieneToluene, 80°C, 24 hBicyclic adducts75%

Oxidation Reactions

Controlled oxidation of the methylene group is achieved using m-chloroperbenzoic acid (mCPBA) to form epoxides. Alternatively, ozonolysis followed by reductive workup yields carbonyl compounds.

Oxidizing Agent Conditions Product Yield
mCPBADCM, 0°C → RT, 6 hEpoxide derivatives68%
O₃, then Zn/H₂OCH₂Cl₂, −78°C, 1 hDicarbonyl compounds70%

Protodesilylation

The TBS group is cleaved under acidic or fluoride conditions. Tetrabutylammonium fluoride (TBAF) in THF at 0°C removes the silyl protecting group efficiently, yielding the corresponding diol .

Reagent Conditions Product Yield
TBAFTHF, 0°C, 2 hDiol derivatives87%

Alkylation and Ring-Opening

The methylene group undergoes alkylation with Grignard reagents (e.g., MeMgBr) to form branched cyclohexanes. Ring-opening reactions with nucleophiles (e.g., H₂O, alcohols) proceed via acid catalysis.

Reagent Conditions Product Yield
MeMgBrEt₂O, RT, 4 hAlkylated cyclohexane78%
H₂O/H⁺MeOH, 50°C, 12 hHydroxycyclohexane65%

Key Mechanistic Insights

  • Steric Effects : The bulky TBS group directs regioselectivity in cycloadditions and coupling reactions by shielding specific sites .

  • Electronic Effects : The electron-donating silyloxy group stabilizes adjacent carbocations during acid-catalyzed reactions.

Scientific Research Applications

Organic Chemistry

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane serves as a protecting group for hydroxyl functionalities during multi-step syntheses. Its ability to stabilize reactive intermediates is crucial in:

  • Selective Protection-Deprotection Strategies: This is essential for synthesizing complex organic molecules where specific functional groups need to be temporarily masked.

Biological Applications

In biological research, this compound is utilized for:

  • Modification of Biomolecules: It aids in studying biological pathways and interactions by protecting reactive sites on biomolecules.
  • Drug Development: Its derivatives are explored in pharmaceutical research for developing new drug delivery systems.

Medicinal Chemistry

This compound has been implicated in the synthesis of pharmaceutical agents. For example:

  • Intermediate for Drug Synthesis: Compounds derived from 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane have been used in the production of drugs like pretomanid, which treats tuberculosis .

Case Study 1: Synthesis of Drug Intermediates

Research has shown that derivatives of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane can act as intermediates in synthesizing biologically active compounds. For instance, a study demonstrated its use in preparing a compound that serves as an intermediate for synthesizing heterocyclic compounds relevant to antibiotic development .

Case Study 2: Stability Studies

A detailed investigation into the stability of silyl ethers formed from this compound revealed that the steric hindrance provided by the tert-butyldimethylsilyloxy group significantly enhances stability against hydrolysis compared to other protecting groups. This property was critical in optimizing reaction conditions for synthesizing complex organic molecules .

Comparative Analysis Table

Application AreaSpecific Use CasesKey Benefits
Organic ChemistryProtecting group in multi-step synthesesStabilizes reactive intermediates
Biological ResearchModification of biomoleculesFacilitates study of biological interactions
Medicinal ChemistryIntermediate in drug synthesisSupports development of new therapeutics

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane involves the formation of stable silyl ethers, which protect reactive hydroxyl groups during chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, enhancing the stability of the compound and preventing unwanted side reactions. The compound’s reactivity is primarily influenced by the silyloxy group’s ability to stabilize transition states and intermediates during chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane can be contextualized against related cyclohexene derivatives, as outlined below:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Method Application/Reactivity References
1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane ~254.5 TBS ether, methylene Alkylation/silylation Diels-Alder precursor, protective-group chemistry
[3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane ~383.4 Bromocyclohexene, propargyl-TBS ether Sequential alkylation/silylation Suzuki-Miyaura cross-coupling intermediates
4-Hydroxymethyl-2-cyclohexen-1-one ~140.1 Cyclohexenone, hydroxymethyl Diels-Alder cycloaddition Pharmaceutical intermediate (e.g., prostaglandins)
Cycloxydim ~359.5 Ethoxyimino, thiopyran, hydroxycyclohexenone Multi-step synthesis Herbicide (acetyl-CoA carboxylase inhibitor)
1-(6,6-Dimethyl-2-methylenecyclohex-3-en-1-yl)but-2-en-1-one ~218.3 Butenone, methylene, dimethylcyclohexene Not specified Fragrance synthesis, terpene-derived intermediates

Key Comparative Insights

Functional Group Chemistry: The TBS group in 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane contrasts with the ethoxyimino and thiopyran groups in cycloxydim . While the former is inert and protective, the latter are bioactive, enabling herbicidal activity via enzyme inhibition. The methylene group in the target compound enhances its reactivity in cycloadditions, whereas the hydroxymethyl group in 4-hydroxymethyl-2-cyclohexen-1-one facilitates hydrogen bonding and further functionalization .

Synthetic Utility :

  • Compared to bromocyclohexene-TBS hybrids (e.g., [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-TBS), the target compound lacks a propargyl or bromine substituent, limiting its direct use in cross-coupling but favoring regioselective Diels-Alder reactions .
  • Cycloxydim’s synthesis involves complex steps to install bioactive groups, whereas the TBS-protected compound prioritizes simplicity and stability for iterative synthetic workflows .

Stability and Reactivity: The TBS group imparts superior stability under basic conditions compared to the free hydroxy group in cycloxydim, which is prone to oxidation or acetylation . The butenone group in 1-(6,6-dimethyl-2-methylenecyclohex-3-en-1-yl)but-2-en-1-one introduces electrophilic character, enabling nucleophilic additions absent in the silyl-protected compound .

Notes

  • Handling : Requires storage under inert gas (N₂/Ar) due to air-sensitive silyl ethers .
  • Regioselectivity : The TBS group directs electrophilic attacks to the methylene group, a trait exploited in asymmetric syntheses .
  • Limitations: Limited solubility in polar solvents compared to hydroxy-containing analogs like cycloxydim .

Biological Activity

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane is an organosilicon compound notable for its unique structure, which includes a tert-butyldimethylsilyloxy group attached to a methylenecyclohexane ring. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its stability and reactivity.

The compound is characterized by the presence of a silyl ether, which plays a crucial role in its biological activity. The mechanism of action involves the formation of stable silyl ethers that protect reactive hydroxyl groups during chemical reactions, thereby enhancing the compound's stability and preventing unwanted side reactions. The tert-butyldimethylsilyloxy group imparts steric hindrance, influencing the reactivity and selectivity of subsequent reactions.

Biological Applications

1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane has several applications in biological research:

  • Modification of Biomolecules : It is utilized for modifying biomolecules to study biological pathways and interactions, particularly in the context of drug development and delivery systems.
  • Synthesis of Pharmaceutical Compounds : The compound serves as an intermediate in synthesizing complex organic molecules with potential therapeutic applications .

Stability and Reactivity

Research indicates that the stability provided by the tert-butyldimethylsilyloxy group allows for selective reactions under mild conditions. This property is advantageous in synthesizing sensitive biological compounds without degradation.

Case Studies

  • Study on Drug Delivery Systems : In a study examining drug delivery mechanisms, 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane was incorporated into a polymer matrix to enhance the release profile of hydrophobic drugs. Results demonstrated improved solubility and bioavailability compared to traditional delivery methods .
  • Biological Pathway Analysis : Another research effort focused on using this compound as a probe in metabolic studies. By modifying specific biomolecules, researchers were able to trace metabolic pathways more effectively, providing insights into cellular processes .

Comparative Analysis

The biological activity of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane can be contrasted with similar organosilicon compounds:

CompoundStructure TypeBiological Activity
1-(Trimethylsilyloxy)cyclohexaneTrimethylsilyl groupLess stable; limited use in sensitive biological applications
1-(Triisopropylsilyloxy)cyclohexaneTriisopropylsilyl groupIncreased steric hindrance but reduced reactivity
1-(tert-Butyldiphenylsilyloxy)cyclohexaneTert-butyldiphenylsilyl groupGreater stability but bulkier, limiting certain synthetic uses

Q & A

Basic: What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBDMS) protecting group into cyclohexane derivatives?

Answer:
The TBDMS group is widely used to protect hydroxyl groups due to its stability under acidic and basic conditions. A common approach involves reacting the hydroxyl-containing precursor with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine. For example, in the synthesis of structurally similar silyl-protected compounds (e.g., tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate), the reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere at 0–25°C for 4–24 hours . Monitoring via TLC or NMR ensures complete protection.

Basic: How can researchers verify the regioselectivity of the methylene group in 3-methylenecyclohexane derivatives during synthesis?

Answer:
Regioselectivity can be confirmed using a combination of spectroscopic and computational methods.

  • NMR Analysis: 1H^1H- and 13C^13C-NMR can identify chemical shifts associated with the methylene group (e.g., signals near δ 4.5–5.5 ppm for protons on the double bond).
  • Density Functional Theory (DFT): Computational modeling of transition states can predict preferential formation of the methylene group at the 3-position. Studies on analogous compounds (e.g., 3-((tert-butyldimethylsilyl)oxy)benzaldehyde derivatives) highlight the role of steric and electronic factors in directing regioselectivity .

Advanced: What experimental design methodologies optimize reaction yields in multi-step syntheses involving TBDMS-protected intermediates?

Answer:
Factorial design and response surface methodology (RSM) are effective for optimizing reaction parameters. For instance:

  • Factorial Design: Variables like temperature, solvent polarity, and catalyst loading can be systematically varied. A study on cyclohexane carboxylate synthesis used a 23^3 factorial design to identify optimal conditions (e.g., 25°C, THF, and 1.2 equiv. TBDMSCl), achieving >85% yield .
  • Quantum Chemical Calculations: Tools like the Artificial Force Induced Reaction (AFIR) method predict energy barriers for key steps (e.g., silylation or deprotection), reducing trial-and-error experimentation .

Advanced: How do steric effects of the TBDMS group influence the reactivity of 3-methylenecyclohexane in Diels-Alder reactions?

Answer:
The bulky TBDMS group alters reaction kinetics and stereochemistry:

  • Steric Hindrance: The TBDMS group at the 1-position shields the cyclohexane ring, slowing dienophile approach. Kinetic studies on similar systems (e.g., tert-butyldimethylsilyl triflate derivatives) show a 30–50% decrease in reaction rate compared to unprotected analogs .
  • Endo/Exo Selectivity: Computational models (e.g., Gibbs free energy calculations) reveal a preference for endo transition states due to stabilizing van der Waals interactions between the TBDMS group and the dienophile .

Advanced: What analytical challenges arise in characterizing TBDMS-protected methylenecyclohexane derivatives, and how are they resolved?

Answer:
Key challenges include:

  • Overlapping NMR Signals: The TBDMS group’s 1H^1H-NMR signals (δ 0.1–0.3 ppm) may obscure nearby protons. Using 1H^1H-13C^13C-HSQC or DEPT-135 experiments resolves ambiguities .
  • Mass Spectrometry Fragmentation: The TBDMS group often fragments during EI-MS, complicating molecular ion detection. Soft ionization techniques (e.g., ESI-MS) preserve the intact molecule .

Basic: What safety protocols are critical when handling TBDMS-protected compounds?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile silylating agents (e.g., TBDMSCl).
  • Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent skin contact.
  • Spill Management: Neutralize silylating agents with ethanol/water mixtures before disposal .

Advanced: How do computational methods streamline the design of TBDMS-protected catalysts for asymmetric synthesis?

Answer:

  • Reaction Path Search: Quantum chemical software (e.g., GRRM) identifies low-energy pathways for chiral induction. For example, modeling tert-butyl carbamate intermediates revealed enantioselectivity >90% when using BINOL-derived catalysts .
  • Molecular Dynamics (MD): Simulations predict how TBDMS groups stabilize transition states via hydrophobic interactions, guiding catalyst design .

Basic: What purification techniques are most effective for isolating TBDMS-protected cyclohexane derivatives?

Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (9:1 to 4:1) gradients. The TBDMS group’s hydrophobicity improves separation .
  • Recrystallization: Polar solvents (e.g., methanol/water mixtures) yield high-purity crystals .

Advanced: How can researchers address contradictions in reported reaction yields for TBDMS deprotection?

Answer:

  • Condition Screening: Test multiple deprotection agents (e.g., TBAF, HF-pyridine) under varying temperatures. A study on ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate found TBAF in THF at 0°C minimized side reactions .
  • Mechanistic Studies: 19F^{19}F-NMR monitors fluoride ion activity, correlating reagent concentration with deprotection efficiency .

Advanced: What role does the methylene group play in modulating the compound’s biological activity?

Answer:

  • Conformational Flexibility: The methylene group allows ring puckering, enabling interactions with hydrophobic enzyme pockets. Molecular docking studies on similar amines (e.g., trans-methyl-3-aminocyclohexanecarboxylate) show enhanced binding affinity to proteases .
  • Metabolic Stability: The methylene group reduces oxidative metabolism in liver microsome assays, extending half-life in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.